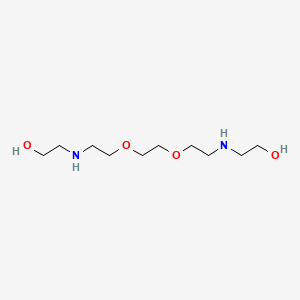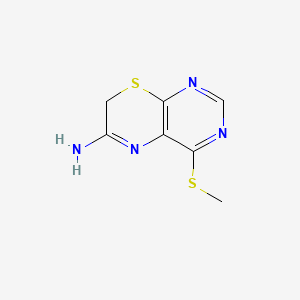
10-Methyldocos-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyldocos-9-ene is a chemical compound with the molecular formula C23H46. It is an unsaturated hydrocarbon with a double bond between the ninth and tenth carbon atoms, and a methyl group attached to the tenth carbon. This compound is part of the alkene family and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldocos-9-ene typically involves the alkylation of a suitable precursor. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the double bond at the desired position. Catalysts such as palladium on carbon or platinum oxide are commonly used in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyldocos-9-ene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert it to a saturated hydrocarbon.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Palladium on carbon, platinum oxide.
Substitution: Halogens (e.g., bromine, chlorine), strong acids or bases.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
10-Methyldocos-9-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Methyldocos-9-ene involves its interaction with various molecular targets. In biological systems, it may integrate into cell membranes, affecting membrane fluidity and function. Its double bond and methyl group can participate in various biochemical pathways, influencing cellular processes such as signal transduction and lipid metabolism .
Comparación Con Compuestos Similares
9-Methyldocos-8-ene: Similar structure but with the double bond and methyl group shifted by one carbon.
10-Methyldocos-8-ene: Similar structure but with the double bond shifted by one carbon.
9-Methyldocos-9-ene: Similar structure but with the methyl group attached to the ninth carbon.
Uniqueness: 10-Methyldocos-9-ene is unique due to the specific positioning of its double bond and methyl group, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications .
Propiedades
Número CAS |
52078-32-7 |
|---|---|
Fórmula molecular |
C23H46 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
10-methyldocos-9-ene |
InChI |
InChI=1S/C23H46/c1-4-6-8-10-12-13-14-16-18-20-22-23(3)21-19-17-15-11-9-7-5-2/h21H,4-20,22H2,1-3H3 |
Clave InChI |
ZLMSHWSQZPXENK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=CCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


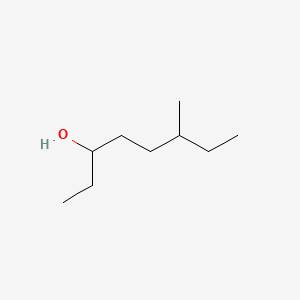

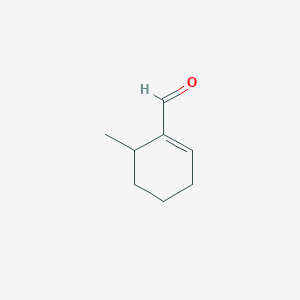
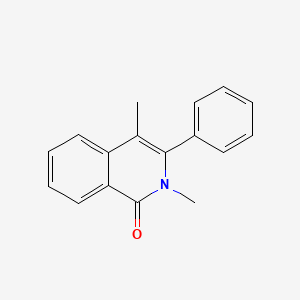
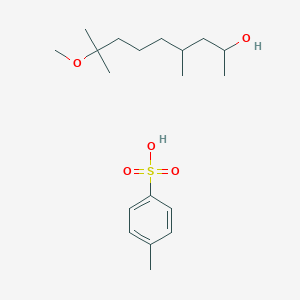
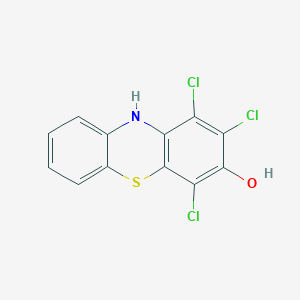
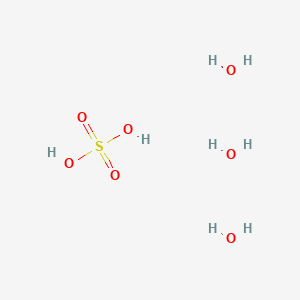
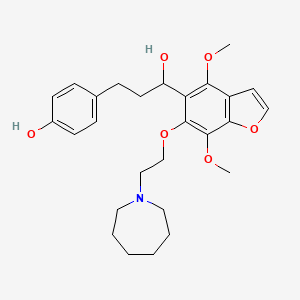
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
